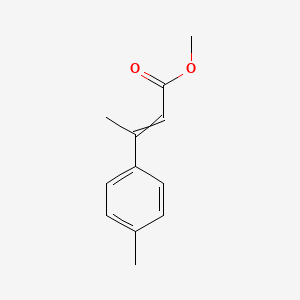

Methyl 3-(4-methylphenyl)but-2-enoate

CAS No.: 144465-17-8

Cat. No.: VC16852220

Molecular Formula: C12H14O2

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 144465-17-8 |

|---|---|

| Molecular Formula | C12H14O2 |

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | methyl 3-(4-methylphenyl)but-2-enoate |

| Standard InChI | InChI=1S/C12H14O2/c1-9-4-6-11(7-5-9)10(2)8-12(13)14-3/h4-8H,1-3H3 |

| Standard InChI Key | UMPBOCVMOBQZIS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C(=CC(=O)OC)C |

Introduction

Structural and Chemical Properties

Molecular Identification

Methyl 3-(4-methylphenyl)but-2-enoate, systematically named methyl 3-(4-methylphenyl)but-2-enoate, belongs to the enoate ester family. Its α,β-unsaturated carbonyl group confers reactivity toward nucleophilic and electrophilic agents, a feature exploited in synthetic chemistry. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 144465-17-8 |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | methyl 3-(4-methylphenyl)but-2-enoate |

| InChI Key | UMPBOCVMOBQZIS-UHFFFAOYSA-N |

The compound’s planar geometry, confirmed by X-ray crystallography in related esters, facilitates conjugation between the carbonyl and alkene groups, enhancing its stability and reactivity .

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals absorption bands at approximately 1700 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C stretch), consistent with α,β-unsaturated esters . Nuclear magnetic resonance (NMR) data for the methyl group at δ 2.41 ppm (singlet) and the aromatic protons at δ 7.40 ppm (doublet, J = 8.2 Hz) align with its 4-methylphenyl substitution .

Synthesis Methods

Esterification of 3-(4-Methylphenyl)but-2-enoic Acid

The most common synthesis involves acid-catalyzed esterification of 3-(4-methylphenyl)but-2-enoic acid with methanol. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) typically serves as the catalyst, with reflux conditions (60–120°C) yielding the product in 48–76% purity . For example, a protocol from PMC details dissolving the acid in methanol-toluene (1:1 v/v), refluxing for 72 hours, and purifying via column chromatography .

Alternative Routes

A modified approach employs AlCl₃-mediated Friedel-Crafts acylation of toluene with maleic anhydride, followed by esterification. This method, though less efficient (29–54% yield), avoids handling corrosive acids and enables scalability .

Applications in Organic Synthesis

Michael Additions

The electron-deficient double bond in methyl 3-(4-methylphenyl)but-2-enoate readily undergoes Michael additions with nucleophiles like amines or enolates. For instance, reaction with ammonium acetate produces β-amino esters, intermediates in pharmaceutical agents such as sitagliptin analogs .

Diels-Alder Reactions

As a dienophile, this compound participates in [4+2] cycloadditions with dienes to form six-membered rings. A study demonstrated its use in synthesizing substituted cyclohexenes, precursors to natural product scaffolds.

Polymerization

The α,β-unsaturated ester moiety enables radical or anionic polymerization, yielding polymers with tunable thermal stability. Copolymers incorporating this monomer exhibit glass transition temperatures (Tg) exceeding 120°C, suitable for high-performance materials.

Comparison with Related Esters

Ethyl (E)-2-Methyl-3-(4-Methylphenyl)but-2-enoate

This analog (PubChem CID: 12924634) shares the 4-methylphenyl group but differs in ester substitution (ethyl vs. methyl) and double bond position. Key comparisons include:

| Property | Methyl Ester | Ethyl Ester |

|---|---|---|

| Molecular Weight | 190.24 g/mol | 218.29 g/mol |

| XLogP3 | 3.2 | 3.9 |

| Rotatable Bonds | 3 | 4 |

The ethyl derivative’s higher lipophilicity (XLogP3 = 3.9) enhances membrane penetration but reduces aqueous solubility, illustrating structure-property trade-offs .

(Z)-Methyl 3-Amino-4-(2,4,5-Trifluorophenyl)but-2-enoate

This fluorinated analog (CAS 881995-70-6) demonstrates the impact of electron-withdrawing groups. Its synthesis via ammonolysis of a dioxanedione precursor achieves 76% yield, highlighting the versatility of enoate esters in medicinal chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume